molecular formula C10H11NO2 B14574688 6-Methyl-4-nitro-2,3-dihydro-1H-indene CAS No. 61469-81-6

6-Methyl-4-nitro-2,3-dihydro-1H-indene

Cat. No.: B14574688
CAS No.: 61469-81-6
M. Wt: 177.20 g/mol
InChI Key: YLDBZUYROVLKOG-UHFFFAOYSA-N
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Description

6-Methyl-4-nitro-2,3-dihydro-1H-indene is an organic compound with a unique structure that combines a nitro group and a methyl group on an indene backbone

Preparation Methods

The synthesis of 6-Methyl-4-nitro-2,3-dihydro-1H-indene typically involves the cyclization of substituted 4-nitro-3-phenylbutanoic acid to form nitromethylindanone, which is then reduced to alcohol and dehydrated to yield nitromethylindene. This intermediate is further hydrogenated over palladium on carbon (Pd/C) to produce the final compound . Industrial production methods may involve similar steps but optimized for large-scale synthesis.

Chemical Reactions Analysis

6-Methyl-4-nitro-2,3-dihydro-1H-indene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The compound can be hydrogenated to form different derivatives.

    Substitution: The methyl and nitro groups can participate in electrophilic and nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various reducing agents. .

Scientific Research Applications

6-Methyl-4-nitro-2,3-dihydro-1H-indene has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-4-nitro-2,3-dihydro-1H-indene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various effects. The specific pathways involved depend on the biological context and the presence of other interacting molecules .

Comparison with Similar Compounds

6-Methyl-4-nitro-2,3-dihydro-1H-indene can be compared with other similar compounds, such as:

Properties

IUPAC Name

6-methyl-4-nitro-2,3-dihydro-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-7-5-8-3-2-4-9(8)10(6-7)11(12)13/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLDBZUYROVLKOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCC2)C(=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00488263
Record name 6-Methyl-4-nitro-2,3-dihydro-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00488263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61469-81-6
Record name 6-Methyl-4-nitro-2,3-dihydro-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00488263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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